2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocyclic system fused with thiazole and pyrimidine rings. Key structural attributes include:
- 5-oxo group: Introduces a polar ketone moiety, which may participate in hydrogen bonding .
- Acetamide side chain: Linked to a 4-(trifluoromethoxy)phenyl group, this moiety combines electron-withdrawing (trifluoromethoxy) and aromatic properties, likely impacting pharmacokinetics and target affinity .
While direct pharmacological data for this compound are absent in the provided evidence, analogs with thiazolo-pyrimidine scaffolds have been explored for antimicrobial, anticancer, and pesticidal applications .
Properties
IUPAC Name |
2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c1-10(2)14-8-16(26)24-12(9-28-17(24)23-14)7-15(25)22-11-3-5-13(6-4-11)27-18(19,20)21/h3-6,8,10,12H,7,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYSWPGWWFGZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule with a complex structure that incorporates thiazole and pyrimidine moieties. Its unique chemical characteristics suggest significant potential in medicinal chemistry, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.4 g/mol. The structural features include:
- Thiazole Ring : Contributes to biological activity through interactions with various biological targets.
- Pyrimidine Core : Known for its role in drug development, particularly in kinase inhibition.
- Trifluoromethoxy Group : Enhances the lipophilicity and bioavailability of the compound.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₃S |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 953258-05-4 |
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells . This suggests that it may induce apoptosis or inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapeutics.
The biological activity of This compound likely involves interactions with specific enzymes or receptors within target cells. For instance, compounds with similar structures have been shown to act as kinase inhibitors, which are crucial in regulating cellular processes such as growth and metabolism . Further research is needed to elucidate the precise mechanisms at play.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various thiazolo-pyrimidine derivatives, This compound was found to be among the most effective against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that this compound induces significant cell death in HL-60 leukemia cells at concentrations relevant for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound’s thiazolo[3,2-a]pyrimidine core differs from thiazolo[4,5-d]pyrimidine () and thiadiazolo[3,2-a]pyrimidine () in ring fusion positions, altering electronic distribution and steric accessibility .
- Pyrazolo[3,4-d]pyrimidine derivatives () exhibit distinct pharmacological profiles due to nitrogen-rich cores .
The 4-(trifluoromethoxy)phenyl acetamide side chain combines trifluoromethoxy’s metabolic resistance with acetamide’s hydrogen-bonding capacity, a feature absent in simpler carboxamides () .
Synthetic Methodologies: Microwave-assisted synthesis () is advantageous for rapid heterocycle formation, though the target compound’s synthesis route remains unspecified .
Q & A
Q. Answer :
- Scaffold Hopping : Replace the thiazolo-pyrimidinone core with triazolo-pyrimidine or pyridopyrimidine systems to modulate binding affinity .
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability .
- Prodrug Approaches : Convert the acetamide to a methoxycarbonyl group for improved solubility .
Validation : In vitro ADME assays (e.g., microsomal stability) and molecular docking (e.g., AutoDock Vina) prioritize candidates .
Advanced: How are interaction studies with biological targets conducted?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding residues .
Example : A 2024 study used SPR to show nanomolar affinity (KD = 12 nM) for a cancer-related kinase, validated by mutant kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
